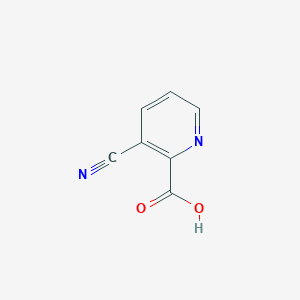

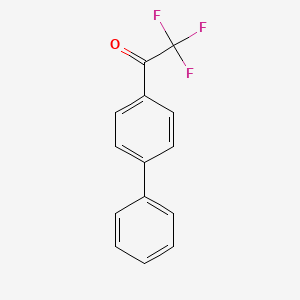

3-Cyanopyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Cyanopyridine-2-carboxylic acid is a compound that is structurally related to various pyridine derivatives which are often used in the synthesis of more complex chemical entities. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine carboxylic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of 5-cyano-2-pyridinecarboxylic acid is reported to be accomplished by regioselective carbamoylation of 3-cyanopyridine in a Minisci reaction followed by amide hydrolysis . This suggests that similar strategies could potentially be applied to synthesize this compound by modifying the position of the functional groups.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry . These techniques can provide detailed information about the functional groups present and the overall molecular geometry. For example, the structure of metal complexes with 3-hydroxypyridine-2-carboxylic acid was elucidated using X-ray crystallography . Such analytical methods are crucial for confirming the structure of synthesized this compound.

Chemical Reactions Analysis

Pyridine carboxylic acids can undergo various chemical reactions. The papers describe reactions such as the formation of cocrystals with bipyridines , photochemical isomerization , and the synthesis of imidazo[1,2-a]pyridine derivatives through multi-component condensation reactions . These studies highlight the reactivity of the carboxylic acid group and the pyridine ring, which are also present in this compound, indicating that it may participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure. For instance, the presence of carboxylic acid and pyridine moieties can lead to the formation of hydrogen bonds, as seen in the cocrystallization with bipyridines . The stability of these compounds in various conditions, such as light exposure and different pH levels, has also been investigated . These properties are important for understanding the behavior of this compound in different environments and could inform its storage and handling requirements.

Scientific Research Applications

1. Enzymatic Conversion and Reactive Extraction

3-Cyanopyridine-2-carboxylic acid, also known as nicotinic acid, finds applications in enzymatic conversion processes. Kumar, Wasewar, and Babu (2008) studied its recovery using reactive extraction with organophosphorus solvating extractants. Their research focused on the distribution of nicotinic acid between water and phosphorus-based solvents under various conditions (Kumar, Wasewar, & Babu, 2008).

2. Synthesis of Heterocyclic Compounds

Gouda, Berghot, Abd El Ghani, and Khalil (2014) provided a comprehensive survey on the preparation and chemical reactivity of 2-amino-3-cyanopyridines, highlighting their importance as intermediates in synthesizing various heterocyclic systems. These compounds are vital for developing novel synthetic and biological materials (Gouda, Berghot, Abd El Ghani, & Khalil, 2014).

3. Catalytic Applications

Zhu et al. (2013) explored the use of this compound in catalytic applications. They focused on its specific utility in the biosynthesis of carboxylic acids, demonstrating its effectiveness in nitrile hydrolysis and its potential in green chemistry (Zhu et al., 2013).

4. Organic Carbonate Synthesis

Honda et al. (2014) investigated the synthesis of organic carbonates from CO2 and alcohol using 2-cyanopyridine. This study underscores the potential of this compound in sustainable chemistry and its role in activating the carbonyl bond of CO2 (Honda et al., 2014).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

3-Cyanopyridine-2-carboxylic acid, a derivative of cyanopyridines, has been reported to possess various pharmacological activities Cyanopyridines have been found to exhibit antitumor activity against liver carcinoma cell line (hepg2) , suggesting that they may target cancer cells.

Result of Action

The pyridine derivatives, including this compound, have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.

properties

IUPAC Name |

3-cyanopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQNUUHOZRDQQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508783 |

Source

|

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53940-10-6 |

Source

|

| Record name | 3-Cyanopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)

![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)

![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)